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For researchers, scientists, and drug development professionals, achieving high-resolution

separation of proteins is paramount for accurate molecular weight determination, downstream

analysis, and overall experimental success. Sodium dodecyl sulfate-polyacrylamide gel

electrophoresis (SDS-PAGE) is a fundamental technique for this purpose, and the choice of

buffer system can significantly impact the quality of the results. The two most commonly

employed discontinuous buffer systems are the Laemmli (Tris-Glycine) and the Tricine
systems. This guide provides an objective comparison of their performance, supported by

experimental data, to aid in the selection of the optimal system for specific research needs.

Principle of Operation: A Tale of Two Trailing Ions
Both Laemmli and Tricine systems utilize a discontinuous buffer system to create a stacking

effect, concentrating proteins into sharp bands before they enter the resolving gel. This is

achieved through the use of a leading ion (chloride) and a trailing ion. The key difference lies in

the trailing ion used in the running buffer. The Laemmli system employs glycine, while the

Tricine system, as its name suggests, uses tricine.[1][2][3]

The pKa of the trailing ion is a critical factor.[4][5] Glycine has a pKa of approximately 9.6, while

tricine has a pKa of about 8.15. This difference in pKa influences the mobility of the trailing ion

and, consequently, the stacking and separation of proteins.
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The primary advantage of the Tricine buffer system over the more conventional Laemmli

system is its superior ability to resolve low molecular weight proteins and peptides.

Feature
Laemmli (Tris-Glycine)
System

Tricine System

Primary Application
General purpose, broad range

of protein sizes (20-200 kDa).

Separation of low molecular

weight proteins and peptides

(1-100 kDa, optimal for <30

kDa).

Resolution of Low MW

Proteins (<20 kDa)

Poor; bands can be diffuse or

comigrate with the SDS front.

Excellent; provides sharp, well-

resolved bands.

Mechanism for Low MW

Separation

SDS micelles can interfere with

the migration of small proteins,

leading to fuzzy bands.

More effective separation of

small proteins from SDS

micelles, leading to sharper

bands.

Operating pH

Highly alkaline (pH ~8.8 in

resolving gel, ~8.3 in running

buffer).

Lower pH (pH ~8.45 in

resolving gel, ~8.25 in cathode

buffer).

Potential for Protein

Modification

Higher risk of deamidation and

alkylation due to the higher pH.

Minimized protein modification

due to the lower operating pH.

Gel Stability
Can be less stable over time

due to the higher pH.
Generally more stable.

Supporting Experimental Data
A seminal 1987 study by Schägger and von Jagow in Analytical Biochemistry provided a direct

comparison of the two systems. They analyzed the resolution of cyanogen bromide fragments

of myoglobin on 10%T, 3%C polyacrylamide gels. The results clearly demonstrated the

superior resolving power of the Tricine system for small peptides.
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Myoglobin
Fragment

Molecular Weight
(kDa)

Resolution in
Laemmli System

Resolution in
Tricine System

I+II 16.95 Single, broad band
Two distinct, sharp

bands

I 8.27 Diffuse band
Sharp, well-defined

band

II 6.42
Comigrates with

fragment III

Sharp, well-defined

band

III 2.51

Comigrates with

fragment II and dye

front

Sharp, well-defined

band

This table summarizes the findings presented in the 1987 Analytical Biochemistry paper by

Schägger and von Jagow.

Experimental Protocols
Detailed methodologies for preparing and running both Laemmli and Tricine SDS-PAGE are

provided below. These protocols can be adapted based on specific experimental requirements.

Laemmli SDS-PAGE Protocol
Solutions:

30% Acrylamide/Bis-acrylamide Solution (29:1 or 37.5:1)

Resolving Gel Buffer: 1.5 M Tris-HCl, pH 8.8, 0.4% SDS

Stacking Gel Buffer: 0.5 M Tris-HCl, pH 6.8, 0.4% SDS

10X Running Buffer: 0.25 M Tris, 1.92 M Glycine, 1% SDS, pH 8.3

2X Sample Buffer: 125 mM Tris-HCl, pH 6.8, 4% SDS, 20% Glycerol, 10% 2-

mercaptoethanol, 0.02% Bromophenol Blue
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10% Ammonium Persulfate (APS) (Prepare fresh)

TEMED

Procedure:

Casting the Resolving Gel:

Assemble the gel casting apparatus.

For a 10% resolving gel, mix 3.3 ml of 30% acrylamide/bis solution, 2.5 ml of resolving gel

buffer, and 4.1 ml of deionized water.

Add 50 µl of 10% APS and 5 µl of TEMED.

Immediately pour the solution into the gel cassette, leaving space for the stacking gel.

Overlay with water or isopropanol and allow to polymerize.

Casting the Stacking Gel:

Pour off the overlay.

For a 4% stacking gel, mix 0.67 ml of 30% acrylamide/bis solution, 1.25 ml of stacking gel

buffer, and 3.05 ml of deionized water.

Add 25 µl of 10% APS and 5 µl of TEMED.

Pour the stacking gel solution on top of the resolving gel and insert the comb.

Allow to polymerize.

Sample Preparation and Electrophoresis:

Mix protein samples with an equal volume of 2X sample buffer.

Heat at 95-100°C for 5 minutes.

Assemble the gel in the electrophoresis tank and fill with 1X running buffer.
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Load samples into the wells.

Run the gel at a constant voltage (e.g., 150V) until the dye front reaches the bottom.

Tricine-SDS-PAGE Protocol
Solutions:

Acrylamide/Bis-acrylamide Solution (49.5% T, 3% C or 49.5% T, 6% C)

Gel Buffer: 3.0 M Tris, 0.3% SDS, pH 8.45

Cathode (Upper) Buffer (10X): 1 M Tris, 1 M Tricine, 1% SDS, pH 8.25

Anode (Lower) Buffer (10X): 2 M Tris-HCl, pH 8.9

Sample Buffer (2X): 100 mM Tris-HCl, pH 6.8, 24% Glycerol, 8% SDS, 4% 2-

mercaptoethanol, 0.02% Coomassie Blue G-250

10% Ammonium Persulfate (APS) (Prepare fresh)

TEMED

Procedure:

Casting the Separating Gel:

Assemble the gel casting apparatus.

For a 10% separating gel, mix 2.0 ml of acrylamide/bis solution (49.5% T, 3% C), 3.3 ml of

gel buffer, and 2.7 ml of glycerol.

Add 50 µl of 10% APS and 5 µl of TEMED.

Immediately pour the solution and overlay with water. Allow to polymerize.

Casting the Stacking Gel:

Pour off the overlay.
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For a 4% stacking gel, mix 0.4 ml of acrylamide/bis solution (49.5% T, 3% C), 1.25 ml of

gel buffer, and 3.35 ml of deionized water.

Add 25 µl of 10% APS and 5 µl of TEMED.

Pour the stacking gel and insert the comb. Allow to polymerize.

Sample Preparation and Electrophoresis:

Mix protein samples with an equal volume of 2X Tricine sample buffer.

Incubate at 40°C for 30-60 minutes. Avoid boiling.

Assemble the gel in the electrophoresis tank. Fill the upper chamber with 1X cathode

buffer and the lower chamber with 1X anode buffer.

Load samples.

Run the gel at an initial low voltage (e.g., 30V) until the samples enter the stacking gel,

then increase to a higher voltage (e.g., 100-150V).

Visualizing the Process: Workflows and Principles
To better understand the practical and theoretical differences between the two systems, the

following diagrams illustrate the experimental workflows and the underlying chemical principles.

Preparation Electrophoresis Analysis

Gel Casting Gel Assembly

Sample Preparation

Loading Samples Running Gel Staining/Destaining Imaging
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Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1662993?utm_src=pdf-body
https://www.benchchem.com/product/b1662993?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662993?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Standard workflow for Laemmli SDS-PAGE.

Ion Mobility in Stacking Gel

Sample Loading

Stacking Gel (pH 6.8)

Leading Ion (Cl⁻) Proteins Trailing Ion (Glycine/Tricine)

Proteins enter stacking gel

Resolving Gel (pH 8.8 / 8.45)

Proteins separate by size

Fastest Intermediate Slowest (in stacking gel)

Laemmli: Glycine (zwitterionic at pH 6.8, slow)
Tricine: Tricine (more negative at pH 6.8, faster than Glycine)

Click to download full resolution via product page

Caption: Ion movement and protein stacking in a discontinuous buffer system.

Conclusion: Making the Right Choice
The choice between the Laemmli and Tricine buffer systems is ultimately dictated by the

specific research question and the molecular weight of the proteins of interest.

For routine separation of a broad range of proteins (>20 kDa), the Laemmli system remains

a robust and widely used choice. Its simplicity and the vast body of literature supporting its

use make it a reliable workhorse in many laboratories.

When high-resolution separation of low molecular weight proteins and peptides (<30 kDa) is

critical, the Tricine system is unequivocally superior. Its ability to resolve small proteins from

interfering SDS micelles and its gentler, lower pH environment make it the ideal choice for

proteomics, peptide analysis, and studies involving smaller protein targets.

By understanding the principles and performance characteristics of each system, researchers

can make an informed decision to optimize their protein separation experiments and achieve
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clear, accurate, and reproducible results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
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